

# Synthesis of "Cumyl-inaca" reference standard

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cumyl-inaca

Cat. No.: B14078581

[Get Quote](#)

An application note on the synthesis of the CUMYL-PINACA reference standard is presented for researchers, scientists, and drug development professionals. The nomenclature "**Cumyl-inaca**" refers to a direct precursor, N-(1-methyl-1-phenyl-ethyl)-1H-indazole-3-carboxamide, which is subsequently alkylated to yield the final active compound, CUMYL-PINACA (also known as SGT-24).[1] This document provides detailed protocols for synthesis, purification, and characterization, along with critical analytical data and diagrams of the relevant biological signaling pathway.

## Introduction

Synthetic cannabinoid receptor agonists (SCRAs) are a large and structurally diverse class of new psychoactive substances (NPS).[2] CUMYL-PINACA is a potent indazole-3-carboxamide based synthetic cannabinoid that acts as a full agonist at the human CB<sub>1</sub> and CB<sub>2</sub> cannabinoid receptors.[3][4][5] It displays a high affinity for these receptors, with an EC<sub>50</sub> value of 0.15 nM for CB<sub>1</sub> and 0.41 nM for CB<sub>2</sub>. [3] The synthesis of high-purity CUMYL-PINACA is essential for its use as a reference standard in forensic analysis, clinical toxicology, and pharmacological research. This note details a reliable method for its synthesis and characterization.

## Experimental Protocols

### Synthesis of CUMYL-PINACA

The synthesis of CUMYL-PINACA is achieved through the N-alkylation of the precursor **CUMYL-INACA** (N-(1-methyl-1-phenyl-ethyl)-1H-indazole-3-carboxamide) with 1-bromopentane.

## Materials:

- **CUMYL-INACA** (precursor)
- 1-Bromopentane
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography

## Procedure:

- **Reaction Setup:** A solution of **CUMYL-INACA** (1.0 eq) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- **Deprotonation:** The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.2 eq) is added portion-wise over 15 minutes. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour. This step facilitates the deprotonation of the indazole nitrogen.
- **Alkylation:** The reaction mixture is cooled again to 0 °C. 1-Bromopentane (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.
- **Work-up:** The reaction is carefully quenched by the slow addition of water. The mixture is then transferred to a separatory funnel and extracted three times with ethyl acetate.
- **Washing:** The combined organic layers are washed with saturated NaHCO<sub>3</sub> solution, followed by brine.

- **Drying and Concentration:** The organic layer is dried over anhydrous  $\text{MgSO}_4$ , filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

## Purification and Characterization

The crude CUMYL-PINACA is purified using flash column chromatography on silica gel, typically with a gradient elution system of hexane and ethyl acetate. The purity of the final product is assessed by High-Performance Liquid Chromatography (HPLC) and its identity is confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. [2]

## Data Presentation

The analytical data presented below are representative for a CUMYL-PINACA reference standard.

Table 1: High-Resolution Mass Spectrometry Data

Parameter	Value
Chemical Formula	$\text{C}_{22}\text{H}_{27}\text{N}_3\text{O}$
Exact Mass $[\text{M}+\text{H}]^+$	350.2227

| Observed Mass  $[\text{M}+\text{H}]^+$  | 350.2229 |

Table 2:  $^1\text{H}$ -NMR Spectroscopic Data (400 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Protons	Assignment
8.15	d	1H	Aromatic-H
7.50-7.20	m	7H	Aromatic-H
6.55	s	1H	NH (Amide)
4.40	t	2H	N-CH <sub>2</sub> (pentyl)
1.90	m	2H	CH <sub>2</sub> (pentyl)
1.75	s	6H	C(CH <sub>3</sub> ) <sub>2</sub> (cumyl)
1.35	m	4H	CH <sub>2</sub> (pentyl)

| 0.90 | t | 3H | CH<sub>3</sub> (pentyl) |

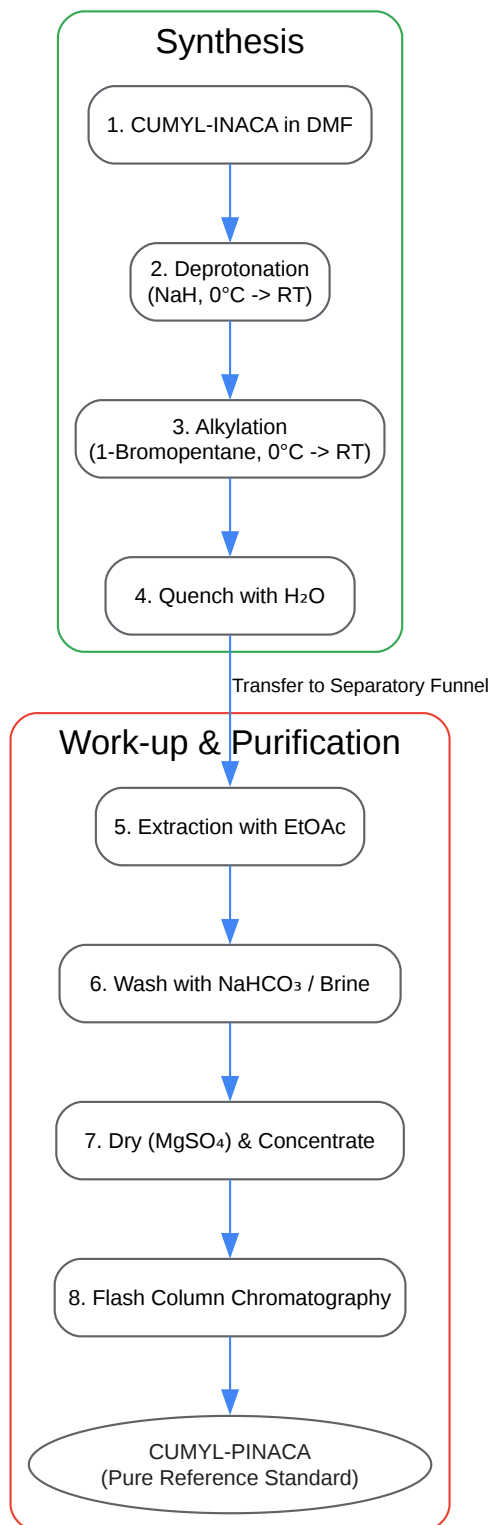
Note: NMR data is predicted based on typical values for similar structures and may vary slightly.

## Mandatory Visualizations

### Synthesis Workflow

The following diagram outlines the key steps in the synthesis and purification of CUMYL-PINACA.

## Synthesis Workflow for CUMYL-PINACA

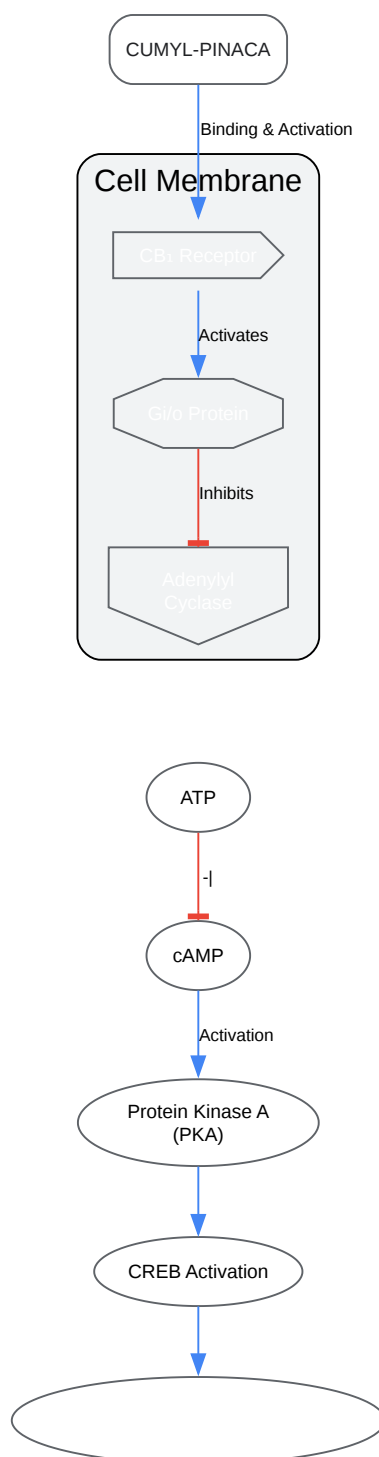


[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the synthesis and purification of CUMYL-PINACA.

## Cannabinoid Receptor Signaling Pathway

CUMYL-PINACA acts as an agonist at the CB<sub>1</sub> receptor, which is a G-protein coupled receptor (GPCR). Its activation initiates a signaling cascade that leads to the psychoactive effects associated with the compound.

CB<sub>1</sub> Receptor Signaling Cascade[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of CUMYL-PINACA at the CB<sub>1</sub> receptor.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. cfsre.org [cfsre.org]
- 2. Structural characterization of the new synthetic cannabinoids CUMYL-PINACA, 5F-CUMYL-PINACA, CUMYL-4CN-BINACA, 5F-CUMYL-P7AICA and CUMYL-4CN-B7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CUMYL-PINACA - Wikipedia [en.wikipedia.org]
- 4. 5F-Cumyl-PINACA in 'e-liquids' for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5F-Cumyl-PINACA in 'e-liquids' for electronic cigarettes: comprehensive characterization of a new type of synthetic cannabinoid in a trendy product including investigations on the in vitro and in vivo phase I metabolism of 5F-Cumyl-PINACA and its non-fluorinated analog Cumyl-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis of "Cumyl-inaca" reference standard]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14078581#synthesis-of-cumyl-inaca-reference-standard]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]



**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)